Chemical properties and stability profile of 2,2,2',2'-Tetramethoxyethyl Disulfide
Chemical properties and stability profile of 2,2,2',2'-Tetramethoxyethyl Disulfide
An In-depth Technical Guide to the Chemical Properties and Stability of 2,2,2',2'-Tetramethoxyethyl Disulfide
This technical guide provides a comprehensive overview of the chemical properties and stability profile of 2,2,2',2'-Tetramethoxyethyl Disulfide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established principles of disulfide chemistry to offer field-proven insights and practical methodologies for handling and analysis.
Introduction and Molecular Overview
2,2,2',2'-Tetramethoxyethyl Disulfide (CAS No. 15890-65-0) is an organic disulfide characterized by a central S-S bond flanked by two ethyl chains, each substituted with two methoxy groups at the 2-position.[1] This unique structure, featuring acetal functionalities, suggests a specific reactivity and stability profile that is critical for its application, notably as an intermediate in the synthesis of pharmaceuticals like Epitizide.[1] Understanding its behavior under various chemical and physical conditions is paramount for its effective utilization, storage, and the development of stable formulations.
While specific experimental data for this compound is not extensively documented in public literature, this guide will extrapolate from the well-understood chemistry of disulfide bonds and acetals to provide a robust predictive analysis of its stability.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2,2,2',2'-Tetramethoxyethyl Disulfide is presented below. This data is essential for designing experimental protocols, including solvent selection and analytical method development.
| Property | Value | Source / Comment |
| CAS Number | 15890-65-0 | [1] |
| Molecular Formula | C8H18O4S2 | [1] |
| Molecular Weight | 242.36 g/mol | [1] |
| Appearance | Clear Oil | [1] |
| Solubility | Soluble in Dichloromethane, Methanol | [1] |
| Melting Point | N/A | Data not available. |
| Boiling Point | N/A | Data not available. |
| Density | N/A | Data not available. |
Core Stability Profile: The Disulfide Linkage
The central disulfide bond is the most reactive and, therefore, the most critical functional group in determining the stability of 2,2,2',2'-Tetramethoxyethyl Disulfide. Disulfide bonds are known to be susceptible to a variety of degradation pathways, which must be considered during synthesis, purification, and storage.[2][3]
Reductive Cleavage
The most common degradation pathway for disulfides is reductive cleavage of the S-S bond. This reaction is readily initiated by thiol-containing reagents such as dithiothreitol (DTT) or glutathione (GSH), which are often used in biological systems or as additives in formulations.[4][5] The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of two molecules of the corresponding thiol, 2,2-dimethoxyethanethiol.
This reductive cleavage is a reversible process. The resulting thiols can be oxidized back to the disulfide, particularly in the presence of oxygen, a process that is often accelerated at neutral or slightly basic pH where the more nucleophilic thiolate anion is present.[6][7]
Oxidative Degradation
While the disulfide bond is an oxidized form of two thiol groups, it can be further oxidized under strong oxidative stress.[8] Oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of thiosulfinates and thiosulfonates, and ultimately to sulfonic acids upon complete oxidation. These higher oxidation states represent irreversible degradation pathways and result in a complete loss of the disulfide functionality. The presence of atmospheric oxygen, especially in the presence of metal ions or light, can also promote oxidative degradation.[2][9]
Thermal and Photolytic Instability
Thermal stress can induce homolytic cleavage of the disulfide bond, generating two thiyl radicals.[2] These radicals are highly reactive and can participate in a variety of subsequent reactions, including abstracting hydrogen atoms from other molecules or recombining.[10] Similarly, exposure to UV light can provide the energy necessary to break the S-S bond, leading to photolytic degradation.[9] Therefore, it is crucial to store the compound at controlled temperatures and protected from light.
pH-Dependent Stability
The stability of the disulfide bond is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the acetal groups are susceptible to hydrolysis, which would expose aldehyde functionalities. While the disulfide bond itself is relatively stable against hydrolysis, the overall molecular structure would be compromised.
-
Neutral to Basic Conditions (pH > 7): In basic solutions, the disulfide bond becomes more susceptible to nucleophilic attack by hydroxide ions, leading to cleavage.[3] Furthermore, basic conditions facilitate thiol-disulfide exchange reactions by promoting the formation of the highly reactive thiolate anion from any trace thiol impurities.[7][11]
The interplay of these factors is visually summarized in the following diagram.
Caption: A systematic workflow for assessing the stability of the disulfide.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 2,2,2',2'-Tetramethoxyethyl Disulfide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for stability studies. It allows for the separation of the parent compound from its degradation products while providing mass information for structural elucidation. [12][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the initial structural confirmation of the molecule. Notably, the ¹³C chemical shift of the β-carbon of the cysteine residue is highly sensitive to the redox state of the sulfur, providing a clear diagnostic marker for disulfide bond formation or cleavage. [14][15]* High-Performance Liquid Chromatography (HPLC) with UV Detection: For routine purity analysis and quantification, HPLC with UV detection is a reliable method. The disulfide bond provides a chromophore that can be detected, although a specific optimal wavelength would need to be determined experimentally. [16]
Safe Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of 2,2,2',2'-Tetramethoxyethyl Disulfide:
-
Storage Conditions: Store in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. [17]* Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.
-
Handling: As with many organosulfur compounds, there is a potential for unpleasant odors, especially if degradation to the thiol occurs. Handle in a well-ventilated area or a fume hood.
Conclusion
2,2,2',2'-Tetramethoxyethyl Disulfide is a molecule whose stability is primarily dictated by its central disulfide bond and flanking acetal groups. It is susceptible to degradation via reductive cleavage, oxidation, and under harsh pH, thermal, or photolytic conditions. While specific experimental data is limited, a thorough understanding of disulfide chemistry allows for the design of robust handling, storage, and analytical protocols. The forced degradation workflow detailed in this guide provides a clear and scientifically rigorous path for researchers to fully characterize the stability of this compound, ensuring its quality and performance in drug development and other scientific applications.
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